N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a toluidino group linked by an acetohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The plane of the methyl-substituted benzene ring forms dihedral angles with the chlorine-substituted benzene ring and the benzene ring, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced products.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-[((2E)-3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H16ClN3O/c1-12-2-8-15(9-3-12)18-11-16(21)20-19-10-13-4-6-14(17)7-5-13/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
InChI Key |
ZMNNHMOUNVHZGQ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.